molecular formula C11H12BrNO B14342484 N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide CAS No. 102804-50-2

N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide

Cat. No.: B14342484
CAS No.: 102804-50-2
M. Wt: 254.12 g/mol
InChI Key: VNLFDBPBRBMQCP-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dimethylprop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide typically involves the reaction of 2-bromobenzoyl chloride with N,N-dimethylprop-2-enamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides or thiols.

    Oxidation: Products include corresponding carboxylic acids or ketones.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide involves its interaction with specific molecular targets, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromophenyl)acetamide
  • N-(2-Bromophenyl)propionamide
  • N-(2-Bromophenyl)butyramide

Uniqueness

N-(2-Bromophenyl)-N,2-dimethylprop-2-enamide is unique due to its specific structural features, such as the presence of a dimethylprop-2-enamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in research and industry .

Properties

CAS No.

102804-50-2

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

N-(2-bromophenyl)-N,2-dimethylprop-2-enamide

InChI

InChI=1S/C11H12BrNO/c1-8(2)11(14)13(3)10-7-5-4-6-9(10)12/h4-7H,1H2,2-3H3

InChI Key

VNLFDBPBRBMQCP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N(C)C1=CC=CC=C1Br

Origin of Product

United States

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